molecular formula C14H21NO2 B13152074 1-Amino-7-(benzyloxy)heptan-4-one

1-Amino-7-(benzyloxy)heptan-4-one

Cat. No.: B13152074
M. Wt: 235.32 g/mol
InChI Key: AFNKFXIDVIMUPT-UHFFFAOYSA-N
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Description

1-Amino-7-(benzyloxy)heptan-4-one is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of an amino group, a benzyloxy group, and a ketone functional group within its structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1-Amino-7-(benzyloxy)heptan-4-one can be achieved through several synthetic routes. One notable method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This reaction yields optically pure amino keto ethers with high diastereoisomeric purity. The reaction conditions typically include the use of water as a solvent due to its safety and low cost.

Chemical Reactions Analysis

1-Amino-7-(benzyloxy)heptan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-7-(benzyloxy)heptan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-7-(benzyloxy)heptan-4-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Comparison with Similar Compounds

1-Amino-7-(benzyloxy)heptan-4-one can be compared with similar compounds such as:

    1-Amino-7-(methoxy)heptan-4-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-Amino-7-(ethoxy)heptan-4-one: Similar structure but with an ethoxy group instead of a benzyloxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-amino-7-phenylmethoxyheptan-4-one

InChI

InChI=1S/C14H21NO2/c15-10-4-8-14(16)9-5-11-17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2

InChI Key

AFNKFXIDVIMUPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(=O)CCCN

Origin of Product

United States

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